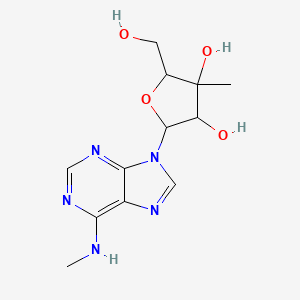

3'-b-C-Methyl-N6-methyladenosine

Description

Historical Context and Evolution of Nucleoside Analogues in Chemical Biology

The journey into the world of modified nucleosides began in the mid-20th century with the isolation of naturally occurring variants from transfer RNA (tRNA). ias.ac.in The first modified nucleoside, pseudouridine (B1679824), was identified in 1957, revealing that the composition of RNA was more complex than initially thought. nih.gov This discovery spurred a wave of research, and by 1995, 93 distinct modified nucleosides had been identified in stable cellular RNAs like tRNAs and ribosomal RNAs (rRNAs). nih.gov

The development of advanced analytical techniques, particularly high-performance liquid chromatography coupled with mass spectrometry (LC/MS), has been instrumental in identifying and characterizing these modifications. ias.ac.innih.gov This technological progress has not only expanded the catalogue of known natural modifications to over 170 but has also enabled the synthesis of a vast array of artificial nucleoside analogues. nih.govresearchgate.net These synthetic compounds are designed to mimic or interfere with the function of their natural counterparts, thereby serving as valuable tools in medicinal chemistry and chemical biology. bldpharm.com

Initially, the focus was on creating analogues with therapeutic potential, particularly as antiviral and anticancer agents. bldpharm.com By competing with natural nucleosides, these analogues can inhibit the replication of viruses or the proliferation of cancer cells. bldpharm.com More recently, the application of nucleoside analogues has expanded to include their use as probes to study the structure, function, and dynamics of nucleic acids. bldpharm.com For instance, the incorporation of fluorine-19 into nucleosides allows for their study using ¹⁹F NMR spectroscopy, providing unique insights into their molecular environment. researchgate.net

Significance of Ribonucleic Acid Modifications in Gene Expression Regulation

For many years, RNA was primarily viewed as a passive messenger molecule, simply relaying genetic information from DNA to the protein-synthesis machinery. However, the discovery of a diverse array of chemical modifications on RNA molecules has revolutionized this perspective, revealing a new layer of gene expression regulation known as the "epitranscriptome". nih.govacs.org These modifications, which number over 170, are not merely decorative but play crucial roles in virtually every aspect of RNA metabolism. nih.govnih.gov

RNA modifications can influence:

RNA Splicing: Modifications can either promote or inhibit the splicing of pre-mRNAs, ensuring the correct exons are joined together to form mature mRNA. nih.govcd-genomics.com

RNA Stability and Degradation: The presence of certain modifications can protect an RNA molecule from degradation, thereby increasing its lifespan and the amount of protein produced from it. Conversely, other modifications can mark an RNA for destruction. nih.govfrontiersin.org

RNA Transport: Modifications can act as signals for the export of mRNA from the nucleus to the cytoplasm, where translation occurs. nih.govacs.org

Translation Efficiency: Modifications within the coding sequence or untranslated regions of an mRNA can influence the rate at which it is translated into protein. cd-genomics.comfrontiersin.org

RNA Structure: Modifications can alter the secondary and tertiary structure of RNA, which in turn affects its interactions with other molecules. cd-genomics.com

The dynamic and reversible nature of many of these modifications allows for a fine-tuned and rapid response to cellular signals and environmental changes. nih.govnih.gov This intricate regulatory network is essential for normal development, cellular homeostasis, and the response to various stimuli. nih.gov

Role of N6-Methyladenosine (m6A) as a Pervasive RNA Modification

Among the multitude of known RNA modifications, N6-methyladenosine (m6A) stands out as the most abundant internal modification in the messenger RNA (mRNA) of most eukaryotes, including mammals, plants, and yeast. wikipedia.orgmdpi.com First identified in the 1970s, m6A is a methylation at the nitrogen-6 position of adenosine (B11128). nih.govwikipedia.orgmdpi.com It is typically found within a consensus sequence of RRACH, where R is a purine (B94841) (A or G), A is the methylated adenosine, and H can be A, C, or U. nih.govnih.gov

The biological significance of m6A is vast and multifaceted, influencing numerous stages of the mRNA lifecycle. frontiersin.orgnih.gov The installation, removal, and recognition of m6A are tightly controlled by a set of proteins collectively known as "writers," "erasers," and "readers."

Writers: This methyltransferase complex, which includes the core components METTL3 and METTL14, is responsible for adding the methyl group to adenosine residues on RNA. nih.govwikipedia.orgplos.org

Erasers: These demethylases, such as FTO and ALKBH5, can remove the methyl group, making the modification reversible and dynamic. nih.govnih.gov

Readers: These are proteins that specifically bind to m6A-containing RNAs and mediate their downstream effects. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1) are well-characterized m6A readers. nih.govwikipedia.org

The interplay between these proteins dictates the m6A landscape of the transcriptome, which in turn regulates a wide array of biological processes, including cell differentiation, embryonic development, and the immune response. nih.govmdpi.com Dysregulation of m6A modification has been implicated in various human diseases, including cancer, obesity, and neurological disorders. wikipedia.orgmdpi.comnih.gov

Contextualization of 3'-β-C-Methyl-N6-methyladenosine as a Synthetic Nucleoside Analogue for Research

Building upon the foundational knowledge of natural RNA modifications like m6A, researchers have turned to the synthesis of nucleoside analogues to further probe and manipulate the intricate machinery of gene expression. 3'-β-C-Methyl-N6-methyladenosine is one such synthetic analogue. Its structure combines two key modifications: the N6-methylation characteristic of m6A and a C-methylation at the 3'-position of the ribose sugar.

The N6-methyl group is a critical feature for recognition by m6A reader proteins and for mediating the diverse biological functions of m6A. The introduction of a methyl group at the 3'-position of the ribose is a common strategy in medicinal chemistry to enhance the metabolic stability of nucleoside analogues. bldpharm.com This modification can protect the analogue from degradation by cellular enzymes, thereby prolonging its biological activity.

The synthesis of N6-methyladenosine phosphoramidite (B1245037), a key building block for incorporating m6A into synthetic oligonucleotides, has been improved through methods like the BOP-mediated SNAr reaction, highlighting the ongoing efforts to create efficient routes for producing these important research tools. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C12H17N5O4 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C12H17N5O4/c1-12(20)6(3-18)21-11(8(12)19)17-5-16-7-9(13-2)14-4-15-10(7)17/h4-6,8,11,18-20H,3H2,1-2H3,(H,13,14,15) |

InChI Key |

MKDWFLAEXPFVFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)NC)CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of 3 B C Methyl N6 Methyladenosine

Strategies for Regiospecific Methylation at the 3'-Carbon of the Ribose Moiety

A key challenge in the synthesis of this compound is the introduction of a methyl group at the 3'-carbon of the ribose sugar with the correct β-stereochemistry. This is typically achieved through modification of a pre-existing sugar or nucleoside precursor.

Nucleophilic Addition Reactions for Sugar Modification

Nucleophilic addition is a fundamental reaction in organic chemistry where a nucleophile attacks an electron-deficient center. wikipedia.org In the context of ribose modification, this strategy often involves the oxidation of the 3'-hydroxyl group of a suitably protected nucleoside to a ketone. This 3'-keto intermediate serves as an electrophile, which can then be attacked by a methyl-based nucleophile, such as a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent. wikipedia.orgurfu.ruresearchgate.net

The reaction proceeds via a nucleophilic addition to the carbonyl group, which results in the formation of a tertiary alcohol at the 3' position. libretexts.org This process, however, can lead to a mixture of stereoisomers (both α and β methyl groups). The choice of reagents and reaction conditions is critical to influence the stereochemical outcome. libretexts.org

Stereoselective Synthesis of 3'-C-Methylated Ribonucleosides

Achieving high stereoselectivity for the desired β-methyl isomer is a significant hurdle. One common approach to control the stereochemistry is to utilize a starting material that already possesses the desired stereoconfiguration at other centers, which can sterically hinder the approach of the nucleophile from one face of the molecule. urfu.ru

Another strategy involves the reduction of the 3'-keto intermediate. The stereoselectivity of this reduction can be influenced by the choice of reducing agent and the surrounding chemical environment. For instance, the use of triethylsilane (Et3SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF3•Et2O) has been shown to stereoselectively produce β-isomers. urfu.ruresearchgate.net This is thought to proceed through the formation of a planar oxocarbenium ion intermediate, which is then reduced. urfu.ruresearchgate.net The table below summarizes a general approach for the synthesis of C-nucleosides which can be adapted for 3'-C-methylation.

| Step | Reaction | Reagents and Conditions | Key Intermediate | Stereochemical Outcome |

|---|---|---|---|---|

| 1 | Oxidation of 3'-OH | Dess-Martin periodinane or Swern oxidation | 3'-Ketonucleoside | N/A |

| 2 | Nucleophilic Methylation | CH3MgBr or CH3Li | Mixture of 3'-C-methyl diastereomers | Mixture of α and β isomers |

| 3 | Stereoselective Reduction (Alternative) | Et3SiH, BF3•Et2O | 3'-β-C-Methylnucleoside | Predominantly β-isomer urfu.ruresearchgate.net |

Synthesis of the N6-Methylated Adenine (B156593) Base

The N6-methyladenine moiety is another crucial component of the target molecule. This modification is typically introduced onto the adenine or adenosine (B11128) ring system.

Amination Reactions for N6-Methylation

The introduction of a methyl group at the N6 position of adenine can be achieved through various amination reactions. A common method involves the displacement of a leaving group at the 6-position of a purine (B94841) precursor with methylamine (B109427). For example, 6-chloropurine (B14466) riboside can be reacted with methylamine in a suitable solvent to yield N6-methyladenosine.

The methylation of adenosine at the N6 position is a naturally occurring modification in RNA, catalyzed by methyltransferase enzymes. nih.govnih.govnih.gov In chemical synthesis, this modification can be achieved directly.

Protecting Group Chemistry in N6-Methyladenosine Synthesis

To ensure that methylation occurs specifically at the N6 position and to prevent unwanted side reactions at other nucleophilic sites on the adenine base and the ribose sugar, protecting groups are essential. youtube.com The hydroxyl groups of the ribose (at the 2' and 5' positions) are typically protected with bulky groups such as tert-butyldimethylsilyl (TBDMS) or dimethoxytrityl (DMT). researchgate.netnih.gov

For the adenine base itself, if starting from a precursor other than adenosine, protecting groups may be needed for other ring nitrogens. The choice of protecting groups is critical, as they must be stable to the reaction conditions used for methylation and subsequent steps, but readily removable at the end of the synthesis. peptide.comwikipedia.org For example, the tert-butyldiphenylsilyl (TBDPS) group is often used to protect the 5'-hydroxyl, while acetyl or benzoyl groups can protect the 2' and 3'-hydroxyls.

| Protecting Group | Position Protected | Common Reagent | Deprotection Conditions |

|---|---|---|---|

| Dimethoxytrityl (DMT) | 5'-OH | DMT-Cl | Mild acid (e.g., trichloroacetic acid) researchgate.net |

| tert-Butyldimethylsilyl (TBDMS) | 2'-OH, 5'-OH | TBDMS-Cl | Fluoride source (e.g., TBAF) nih.gov |

| Benzoyl (Bz) | Amino groups, 2'-/3'-OH | Benzoyl chloride | Ammonia/methanol |

Preparation of Derivative Forms for Biological Research

For many biological studies, particularly those involving nucleic acid polymerases, the 5'-triphosphate form of the nucleoside is required. nih.gov The synthesis of nucleoside triphosphates can be achieved through several methods, with the Ludwig-Eckstein and Yoshikawa protocols being among the most common. nih.govfrontiersin.org

The Ludwig-Eckstein method involves reacting a protected nucleoside with salicyl phosphorochloridite, followed by reaction with pyrophosphate and subsequent oxidation. nih.govfrontiersin.org The Yoshikawa protocol utilizes phosphorus oxychloride to generate a 5'-phosphorodichloridate intermediate, which is then reacted with pyrophosphate. nih.gov

More recently, methods for the rapid synthesis of nucleoside triphosphates and their analogs have been developed, sometimes employing cyclic pyrophosphoryl P-amidite (c-PyPA) reagents. nih.gov These methods allow for the efficient preparation of highly modified NTPs for various biological applications. nih.gov The resulting 3'-β-C-Methyl-N6-methyladenosine-5'-triphosphate can then be used to study its effects on DNA and RNA synthesis. nih.gov

Synthesis of 3'-β-C-Methyl-N6-methyladenosine-5'-triphosphate Analogues

The synthesis of nucleoside triphosphates is a critical step for their use in various biochemical and molecular biology applications, including as substrates for polymerases. For a modified nucleoside such as 3'-β-C-Methyl-N6-methyladenosine, the synthesis of its 5'-triphosphate would follow a well-established, multi-step chemical phosphorylation process.

A common and effective method for the synthesis of nucleoside-5'-triphosphates is the Ludwig-Eckstein reaction. This one-pot, three-step procedure begins with the parent nucleoside, 3'-β-C-Methyl-N6-methyladenosine.

The general synthetic scheme involves:

Monophosphorylation: The 5'-hydroxyl group of the nucleoside is first reacted with phosphoryl chloride (POCl₃) in a suitable solvent, such as trimethyl phosphate (B84403), to yield the 5'-monophosphate.

Activation: The resulting 5'-monophosphate is then activated by reacting it with a pyrophosphate salt, typically tributylammonium (B8510715) pyrophosphate. This reaction forms a reactive intermediate.

Cyclization and Hydrolysis: The intermediate is subsequently treated with a base, which catalyzes the formation of a cyclic trimetaphosphate intermediate. This intermediate is then hydrolyzed to yield the final 5'-triphosphate.

Purification of the target triphosphate is typically achieved through anion-exchange chromatography, followed by desalting to yield the final product in a usable form, often as a lithium or sodium salt. trilinkbiotech.comfishersci.com

Development of Phosphoramidite (B1245037) Reagents for Oligonucleotide Incorporation

The incorporation of modified nucleosides into synthetic oligonucleotides requires their conversion into phosphoramidite reagents. These reagents are the building blocks used in automated solid-phase oligonucleotide synthesis. The synthesis of the 3'-β-C-Methyl-N6-methyladenosine phosphoramidite would involve a series of protection and phosphitylation steps.

A general synthetic route for preparing a nucleoside phosphoramidite is as follows:

Protection of Functional Groups: To ensure selective reaction during oligonucleotide synthesis, all reactive functional groups on the nucleoside, except for the 3'-hydroxyl group (which will be phosphitylated) and the 5'-hydroxyl group (which will be used for coupling), must be protected. For 3'-β-C-Methyl-N6-methyladenosine, this would involve:

5'-Hydroxyl Protection: The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is acid-labile and can be removed at each coupling cycle.

N6-Amino Group Protection: The N6-methylamino group of the adenine base is often protected with a suitable acyl group, such as benzoyl (Bz) or phenoxyacetyl (Pac), to prevent side reactions. broadpharm.commedchemexpress.comglenresearch.com

Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group. The protected nucleoside is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base such as N,N-diisopropylethylamine (DIPEA). This reaction yields the desired 3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite.

The synthesis of phosphoramidites for related N6-methyladenosine and other modified nucleosides has been reported, providing a solid framework for the development of the specific reagent for 3'-β-C-Methyl-N6-methyladenosine. nih.govnih.gov

Chromatographic and Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Rigorous analytical methods are essential to confirm the identity and purity of the synthesized 3'-β-C-Methyl-N6-methyladenosine and its derivatives. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for both the purification and purity assessment of nucleosides, triphosphates, and phosphoramidites.

Reverse-Phase HPLC (RP-HPLC): This is the most common mode used, where the separation is based on the hydrophobicity of the molecules. A C18 stationary phase is typically used with a mobile phase gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).

Anion-Exchange HPLC (AX-HPLC): This technique is particularly useful for the purification and analysis of phosphorylated species like monophosphates and triphosphates, separating them based on their negative charge. fishersci.comfishersci.com

Spectroscopic Methods:

Mass Spectrometry (MS): Mass spectrometry is indispensable for determining the molecular weight of the synthesized compound, thereby confirming its identity. Electrospray ionization (ESI) is a soft ionization technique commonly used for nucleosides and their derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, providing a powerful tool for identifying and quantifying the target compound in complex mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.

¹H NMR: Provides information about the number and chemical environment of protons in the molecule, confirming the presence of the methyl groups on the 3'-carbon and the N6-position, as well as the protons of the ribose sugar and the adenine base.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

³¹P NMR: Is crucial for characterizing phosphorylated compounds, confirming the presence and chemical environment of the phosphorus atoms in phosphoramidites and triphosphates.

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between different atoms within the molecule, providing definitive proof of the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The adenine base has a characteristic UV absorbance maximum at around 260 nm. UV spectroscopy is used to determine the concentration of the nucleoside and its derivatives and can also be used for detection in HPLC. The extinction coefficient at a specific wavelength is a key parameter for quantification. trilinkbiotech.com

| Technique | Purpose | Typical Information Obtained |

| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and purification | Retention time, peak purity |

| Anion-Exchange HPLC (AX-HPLC) | Purification and analysis of phosphorylated compounds | Separation based on charge, purity of triphosphates |

| Mass Spectrometry (MS) | Molecular weight determination and identification | Molecular ion peak (m/z), fragmentation pattern |

| ¹H NMR | Structural elucidation | Chemical shifts and coupling constants of protons |

| ¹³C NMR | Structural elucidation | Chemical shifts of carbon atoms |

| ³¹P NMR | Characterization of phosphorylated compounds | Chemical shifts of phosphorus atoms |

| UV-Vis Spectroscopy | Quantification and detection | Absorbance maximum, extinction coefficient |

Table 1: Analytical Techniques for the Characterization of 3'-β-C-Methyl-N6-methyladenosine and its Derivatives

Cellular and Systems Level Biological Research Applications of 3 B C Methyl N6 Methyladenosine

Research into Anticancer Effects and Pathways

Influence on Cancer Cell Metabolic Reprogramming

Without any dedicated research on 3'-b-C-Methyl-N6-methyladenosine, it is impossible to provide scientifically accurate information or data tables related to its biological activities. We will continue to monitor for any future publications on this compound and will be prepared to generate the requested content should information become available.

Investigations into Gene Expression and Epigenetic Regulation

While the broader field of m6A's role in gene expression is well-documented, specific studies on this compound are absent from the current body of scientific literature. Research into m6A has shown that this modification can influence mRNA stability, splicing, and translation, thereby affecting the expression of a multitude of genes involved in various biological pathways. researchgate.netfrontiersin.orgelifesciences.org

Impact on the m6A Epitranscriptome Landscape

The "m6A epitranscriptome landscape" refers to the entire profile of m6A modifications across all RNA molecules in a cell. nih.gov This landscape is dynamic and can be altered in response to different cellular signals and environmental stimuli. The enzymes that add or remove the m6A mark are key to shaping this landscape. However, there is no published research detailing how this compound might influence the distribution or abundance of m6A modifications across the transcriptome.

Modulation of m6A "Writer," "Eraser," and "Reader" Protein Activities

The functional consequences of m6A are determined by the proteins that interact with this modification. These are categorized as:

Writers: These are methyltransferase complexes that install the m6A modification onto RNA. The core components include METTL3 and METTL14. nih.govnih.gov

Erasers: These are demethylases, such as FTO and ALKBH5, that remove the m6A mark, making the process reversible. nih.govnih.gov

Readers: These proteins, which include the YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2), recognize and bind to m6A-modified RNA, thereby mediating downstream effects like altered mRNA stability or translation efficiency. nih.govfrontiersin.orgnih.gov

There is currently no scientific data available to indicate whether this compound acts as an inhibitor, activator, or modulator of any of these m6A-related proteins.

Applications as a Chemical Probe in RNA Biology

Chemical probes are essential tools for studying biological systems. In the context of RNA biology, a chemical probe for m6A could be a synthetic molecule that, for example, mimics m6A to study the binding of reader proteins or inhibits the activity of writer or eraser enzymes. nih.govnih.gov While the development of such probes is an active area of research, there are no published studies that describe the synthesis or use of this compound for this purpose.

Comparative and Structural Biology of Modified Adenosines

Structural Determinants of m6A Modification by Methyltransferase Complexes

The primary m6A writer complex in eukaryotes consists of the catalytic subunit METTL3 and its partner METTL14, which are stabilized by a scaffold of regulatory proteins including WTAP. nih.gov This complex recognizes a specific consensus sequence, typically DRACH (where D=A, G, or U; R=A or G; H=A, C, or U), within the target RNA. nih.gov The active site of METTL3 accommodates the target adenosine (B11128) and the methyl donor, S-adenosyl-l-methionine (SAM), to catalyze the transfer of a methyl group to the N6 position of the adenine (B156593) base.

The introduction of a 3'-β-C-methyl group on the ribose sugar of adenosine would likely have a significant impact on its ability to serve as a substrate for the METTL3/14 complex. The ribose sugar must fit precisely within the catalytic pocket. A bulky methyl group at the 3'-position could introduce steric hindrance, potentially preventing the nucleoside from adopting the necessary conformation for methylation. This clash could disrupt key interactions with amino acid residues in the active site, thereby inhibiting the methylation process. While METTL3 is the primary writer for internal m6A, other methyltransferases like PCIF1 (CAPAM) are responsible for m6A at the 5' cap (m6Am). nih.gov The steric constraints of the 3'-C-methyl group would similarly be expected to hinder substrate recognition by these enzymes.

Recognition and Demethylation Mechanisms by m6A Eraser Proteins

The reversibility of m6A is managed by two primary eraser proteins: the fat mass and obesity-associated protein (FTO) and the α-ketoglutarate-dependent dioxygenase alkB homolog 5 (ALKBH5). nih.govnih.gov Both belong to the family of Fe(II)/2-oxoglutarate-dependent dioxygenases. rsc.org FTO can demethylate both m6A and the cap-associated m6Am, while ALKBH5 shows greater specificity for m6A within RNA transcripts. nih.govfrontiersin.org

The catalytic mechanism of these erasers involves the recognition and binding of the m6A-modified nucleotide in a specific orientation within their active sites. FTO and ALKBH5 possess a substrate recognition loop that helps isolate the single-stranded, m6A-containing RNA for demethylation. rsc.org The presence of a 3'-β-C-methyl group on an N6-methyladenosine residue would likely interfere with this process.

Steric Hindrance: Similar to the writer complex, the active sites of FTO and ALKBH5 are structurally defined to accommodate a standard ribose sugar. The addition of a methyl group at the 3' position could physically block the entry of the nucleoside into the catalytic pocket or alter its positioning, preventing the necessary alignment for oxidative demethylation.

Conformational Rigidity: Sugar modifications are known to alter the flexibility of the ribose ring. researchgate.net This change could prevent the RNA backbone from adopting the conformation required for stable binding to the eraser protein, thus reducing demethylation efficiency.

Studies have shown that FTO oxidizes m6A to an intermediate N6-hydroxymethyladenosine (hm6A), whereas ALKBH5 directly converts m6A back to adenosine. nih.gov The precise conformational requirements for these distinct chemical reactions suggest that any alteration to the substrate, such as 3'-C-methylation, would likely inhibit the activity of both enzymes.

Functional Roles of m6A Reader Proteins in RNA Fate Decisions

The biological consequences of m6A modification are mediated by a diverse group of "reader" proteins that specifically recognize and bind to m6A-containing transcripts. dp.tech The most well-characterized family of readers contains the YT521-B homology (YTH) domain. nih.gov This family includes cytoplasmic proteins like YTHDF1, YTHDF2, and YTHDF3, and the nuclear protein YTHDC1. nih.gov These readers translate the m6A mark into functional outcomes, such as influencing mRNA stability, translation efficiency, splicing, and nuclear export. nih.govnih.gov

The YTH domain forms a hydrophobic pocket that specifically accommodates the methyl group of m6A, creating a "hydrophobic cage" that is critical for recognition. The interaction is highly specific, relying on hydrogen bonds and aromatic stacking with the adenine base.

The introduction of a 3'-β-C-methyl group would likely disrupt the binding of m6A reader proteins in several ways:

Altered RNA Backbone Conformation: The YTH domain recognizes not only the methylated base but also the surrounding RNA backbone. A 3'-C-methyl group would alter the local RNA structure, potentially misaligning the phosphate (B84403) backbone and preventing optimal contact with the reader protein.

Steric Clashes: The binding pocket of YTH domains is tailored to the m6A nucleoside. The additional methyl group at the 3' position could sterically clash with residues at the periphery of the binding pocket, weakening the interaction or preventing it altogether.

Other reader proteins, such as those from the IGF2BP and HNRNP families, recognize m6A through different mechanisms, sometimes in a structure-dependent manner. mdpi.comnih.gov For these readers, the structural perturbation caused by a 3'-C-methyl group could be even more profound, as it might disrupt the specific local RNA structure that these proteins are evolved to recognize. nih.gov

Conformational Analysis of Sugar-Modified Nucleosides and Their Impact on Nucleic Acid Structure

The conformation of the five-membered ribofuranose ring (the "sugar pucker") is a critical determinant of nucleic acid structure and function. researchgate.netnih.gov The sugar can exist in two predominant puckering conformations: C3'-endo (North) and C2'-endo (South). RNA typically favors the C3'-endo pucker, which is essential for forming the characteristic A-form helical structure. mdpi.com In contrast, DNA favors the C2'-endo pucker, leading to a B-form helix. wikipedia.org

Modifications to the ribose sugar can strongly influence this conformational equilibrium. mdpi.com For instance, 2'-O-methylation reinforces the C3'-endo pucker due to steric clashes that would occur in the C2'-endo state. mdpi.com

A methyl group at the 3'-carbon position, as in 3'-β-C-Methyl-N6-methyladenosine, would be expected to have a profound impact on the sugar pucker. The bulky methyl group would create significant steric strain, likely forcing the ribose ring into a fixed or highly preferred conformation. Depending on its precise stereochemistry, it could either lock the sugar in a C3'-endo pucker or potentially favor a more unusual conformation, such as C4'-endo or a planar state. This conformational locking would have downstream effects on the entire nucleic acid structure:

Local Rigidity: The modified nucleoside would be less flexible, restricting the local dynamics of the RNA strand.

Helical Parameters: A fixed sugar pucker would alter the local helical twist, rise, and groove dimensions of an RNA duplex.

Protein Recognition: As discussed, the specific sugar pucker and backbone geometry are crucial for recognition by RNA-binding proteins. nih.gov A non-standard conformation induced by the 3'-C-methyl group would likely disrupt these interactions.

The table below summarizes the typical conformational preferences for various adenosine modifications, highlighting the hypothesized effect of the 3'-β-C-methyl group.

| Nucleoside | Key Modification | Predominant Sugar Pucker | Structural Impact |

|---|---|---|---|

| Adenosine (in RNA) | 2'-OH | C3'-endo (North) | Promotes A-form helix; flexible. |

| Deoxyadenosine (in DNA) | 2'-H | C2'-endo (South) | Promotes B-form helix. wikipedia.org |

| 2'-O-Methyladenosine | 2'-O-CH3 | Strongly C3'-endo (North) | Increases helical stability and rigidity. mdpi.com |

| 3'-β-C-Methyladenosine (Hypothesized) | 3'-C-CH3 | Likely fixed, potentially C3'-endo or other | Induces high local rigidity; may distort the helical backbone. |

Future Research Directions and Theoretical Perspectives

Rational Design Principles for Novel 3'-Modified Nucleoside Analogues

The design of novel nucleoside analogues, including those with modifications at the 3' position, is a cornerstone of medicinal chemistry, yielding potent antiviral and anticancer agents. mdpi.comnih.gov The rationale behind these modifications often involves disrupting the function of viral or cellular enzymes that process nucleic acids.

Key Design Strategies and Research Findings:

Chain Termination: A primary principle in the design of antiviral nucleosides is the concept of chain termination. By modifying the 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond during DNA or RNA synthesis, these analogues can be incorporated into a growing nucleic acid chain and halt further elongation. mdpi.com The 3'-C-methyl group in 3'-β-C-Methyl-N6-methyladenosine introduces a non-native carbon-carbon bond at this critical position, which could serve as an effective chain terminator for viral RNA-dependent RNA polymerases.

Conformational Restriction: The sugar moiety of a nucleoside can adopt different conformations, influencing its interaction with enzymes. Modifications at the 3' position can lock the sugar into a specific pucker, enhancing binding affinity and selectivity for a target enzyme over host polymerases. This strategy has been successfully employed in the development of various antiviral drugs.

Metabolic Stability: Nucleoside analogues are often susceptible to degradation by cellular enzymes. The introduction of a 3'-C-methyl group can confer resistance to enzymatic cleavage, thereby increasing the intracellular half-life and therapeutic efficacy of the compound.

Targeting Methyltransferases: A more recent approach involves designing nucleoside analogues that inhibit RNA-modifying enzymes. nih.govcardiff.ac.uk Given that 3'-β-C-Methyl-N6-methyladenosine contains the N6-methyladenosine structure, it could be rationally designed to target the S-adenosylmethionine (SAM) binding pocket of methyltransferases like METTL3/14, the "writer" complex for m6A. nih.govcardiff.ac.uk Molecular docking studies can guide the synthesis of analogues with substituents that enhance binding to these enzymes.

Table 1: Rational Design Principles for 3'-Modified Nucleoside Analogues

| Design Principle | Mechanism of Action | Potential Application for 3'-β-C-Methyl-N6-methyladenosine |

| Chain Termination | Incorporation into growing nucleic acid chain and prevention of further elongation. | Antiviral or anticancer activity by inhibiting viral or cellular polymerases. |

| Conformational Restriction | Locking the sugar moiety into a specific conformation to enhance binding to target enzymes. | Increased potency and selectivity for viral enzymes over host enzymes. |

| Metabolic Stability | Resistance to degradation by cellular enzymes, increasing intracellular half-life. | Improved pharmacokinetic profile and sustained therapeutic effect. |

| Enzyme Inhibition | Direct inhibition of enzymes involved in nucleic acid metabolism or modification. | Targeting of RNA methyltransferases or polymerases. |

Exploration of Interplay with Other RNA Modifications

The epitranscriptome is a dynamic landscape where different RNA modifications can coexist and influence one another. mdpi.com The presence of one modification can affect the deposition or removal of another, creating a complex regulatory network.

Future research should investigate the potential interplay between 3'-β-C-Methyl-N6-methyladenosine and other known RNA modifications, such as:

5-methylcytosine (m5C): Another well-characterized mRNA modification, m5C has been implicated in RNA stability and translation. Studies could explore whether the incorporation of 3'-β-C-Methyl-N6-methyladenosine into an RNA transcript influences the enzymatic machinery responsible for m5C deposition.

Pseudouridine (B1679824) (Ψ): The most abundant RNA modification, pseudouridine is known to stabilize RNA structures. nih.gov It would be intriguing to investigate if the presence of 3'-β-C-Methyl-N6-methyladenosine in proximity to a uridine (B1682114) site affects its isomerization to pseudouridine.

2'-O-methylation (Nm): This modification of the ribose sugar can protect RNA from degradation. nih.gov Research could examine whether the 3'-C-methyl group of the analogue influences the activity of 2'-O-methyltransferases on adjacent nucleotides.

Interactions with microRNAs (miRNAs): miRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally. wikipedia.org Recent studies have shown that m6A can influence miRNA biogenesis and function. researchgate.net It is conceivable that the presence of 3'-β-C-Methyl-N6-methyladenosine in a target mRNA could alter its interaction with specific miRNAs, thereby modulating gene silencing.

Understanding this crosstalk is crucial for a comprehensive understanding of how 3'-β-C-Methyl-N6-methyladenosine might perturb cellular processes and for predicting its potential off-target effects.

Elucidating Comprehensive Roles in Broader Physiological and Pathological Processes

Given that N6-methyladenosine is implicated in a wide array of biological functions, from development to disease, it is plausible that 3'-β-C-Methyl-N6-methyladenosine could have far-reaching effects. frontiersin.orgnih.gov

Potential Areas of Investigation:

Cancer Biology: The m6A pathway is frequently dysregulated in cancer. frontiersin.org "Writer" and "eraser" enzymes of m6A have been shown to act as oncogenes or tumor suppressors depending on the context. frontiersin.orgnih.gov By potentially interfering with the m6A machinery or acting as a cytotoxic agent, 3'-β-C-Methyl-N6-methyladenosine could be explored as a novel anticancer therapeutic. Initial studies on related 3'-C-methyladenosine analogues have shown potent anticancer activity against various leukemia and carcinoma cell lines. nih.gov

Viral Infections: Many viruses, including HIV and influenza, utilize the host cell's m6A machinery to regulate their life cycle. nih.gov By targeting these host factors or the viral polymerase directly, 3'-β-C-Methyl-N6-methyladenosine could exhibit broad-spectrum antiviral activity.

Neurological Functions: m6A is highly enriched in the brain and plays a critical role in neurodevelopment, synaptic plasticity, and memory formation. mdpi.comresearchgate.net Investigating the effects of 3'-β-C-Methyl-N6-methyladenosine on neuronal function could provide insights into the role of RNA modifications in the nervous system and potentially lead to new treatments for neurological disorders.

Immune Response: The innate immune system relies on the ability to distinguish between self and non-self RNA. RNA modifications can play a role in this process, preventing the activation of immune sensors by endogenous RNA. The introduction of a synthetic analogue like 3'-β-C-Methyl-N6-methyladenosine could modulate immune responses, a possibility that warrants investigation.

Development of Advanced Research Tools for Epitranscriptomic Studies

The study of epitranscriptomics has been propelled by the development of sophisticated tools for detecting and mapping RNA modifications. middlebury.eduuchicago.edu 3'-β-C-Methyl-N6-methyladenosine itself could become a valuable research tool.

Potential Applications:

Probing Enzyme Activity: Radiolabeled or fluorescently tagged versions of 3'-β-C-Methyl-N6-methyladenosine could be synthesized to serve as probes for studying the activity and kinetics of RNA methyltransferases, demethylases, and polymerases.

Mapping RNA-Protein Interactions: By incorporating this analogue into specific RNA transcripts, researchers could investigate how the 3'-C-methyl and N6-methyl modifications influence the binding of "reader" proteins and other RNA-binding proteins. nih.gov

Advanced Sequencing Techniques: The development of sequencing methods that can directly identify modified bases, such as nanopore sequencing, is a rapidly advancing field. elifesciences.orgyoutube.com The unique chemical properties of 3'-β-C-Methyl-N6-methyladenosine could generate a distinct signal in such platforms, facilitating its detection and the study of its effects on RNA structure and function at the single-molecule level.

Chemical Biology Approaches: The synthesis of 3'-β-C-Methyl-N6-methyladenosine phosphoramidites would enable its site-specific incorporation into synthetic RNAs. These modified RNAs would be invaluable tools for a wide range of biophysical and cellular studies, allowing for precise investigation of the functional consequences of this specific modification.

Q & A

Basic: What experimental methods are used to detect and quantify RNA N6-methyladenosine (m6A) modifications?

Answer:

Detection and quantification of m6A rely on a combination of high-throughput sequencing and computational prediction tools:

- MeRIP-seq (Methylated RNA Immunoprecipitation Sequencing): Isolates m6A-containing RNA fragments using anti-m6A antibodies, followed by sequencing to map methylation sites genome-wide .

- SRAMP Predictor: A computational tool combining sequence context features (e.g., positional nucleotide patterns) to predict m6A sites with high accuracy using cDNA or genomic sequences .

- LC-MS/MS: Quantifies total m6A levels in RNA extracts, though it lacks site-specific resolution .

Key Consideration: Antibody specificity in MeRIP-seq can introduce false positives; validation via knockdown of methyltransferases (e.g., METTL3) is recommended .

Advanced: How can conflicting roles of m6A in cancer progression be reconciled across studies?

Answer:

Contradictions arise from tissue-specific contexts and differential regulation of m6A readers/writers:

- Pro-Tumor Role: In hepatocellular carcinoma (HCC), METTL3 upregulation promotes tumor growth by destabilizing tumor suppressor SOCS2 via YTHDF2-mediated decay .

- Anti-Tumor Role: In glioblastoma (GBM), METTL3 knockout reduces splicing factor SRSF expression via Nonsense-Mediated Decay (NMD), suppressing oncogenic isoform switches .

Methodological Insight: Tissue-specific CRISPR/Cas9 knockout models and isoform-resolved RNA-seq are critical to dissect these roles. Cross-validation with clinical datasets (e.g., TCGA) can prioritize context-dependent targets .

Basic: What functional roles does m6A play in RNA metabolism?

Answer:

m6A dynamically regulates:

- Splicing: FTO demethylase binds pre-mRNA near splice sites, influencing exon skipping or inclusion .

- Stability: YTHDF2 binds m6A to recruit decay machinery, shortening mRNA half-life .

- Translation: YTHDF1 enhances ribosome loading on methylated transcripts .

Experimental Validation: Ribosome profiling and RNA decay assays (e.g., actinomycin D treatment) are used to assess stability/translation .

Advanced: How does m6A on chromatin-associated RNAs (carRNAs) regulate transcription?

Answer:

m6A on carRNAs (e.g., promoter-associated RNAs) modulates chromatin accessibility:

- Writer/Reader Mechanism: METTL3 deposits m6A on carRNAs, while YTHDC1 promotes their degradation via the nuclear exosome. Loss of METTL3 increases carRNA levels, enhancing chromatin openness and transcription .

- Functional Assays: Chromatin conformation capture (Hi-C) and ATAC-seq are paired with carRNA-specific m6A profiling to link methylation to 3D genome changes .

Basic: What tools are available to manipulate m6A levels in vitro?

Answer:

- Knockout/Overexpression: CRISPR/Cas9 targeting METTL3 (writer) or FTO (eraser) alters global m6A levels .

- Pharmacological Inhibitors: STM2457 (METTL3 inhibitor) or FB23-2 (FTO inhibitor) modulate methylation .

- Site-Directed Mutagenesis: Introduces mutations in DRACH motifs to disrupt m6A deposition .

Validation: m6A-seq post-intervention confirms target specificity .

Advanced: How does m6A contribute to species-specific gene regulation in primates?

Answer:

Comparative m6A profiling in human, chimpanzee, and rhesus lymphoblastoid cells reveals:

- Evolutionary Conservation: Core m6A motifs (e.g., RRACH) are conserved, but species-specific methylation sites correlate with divergent splicing and expression .

- Driver of Divergence: Co-evolution of m6A machinery (e.g., METTL3 expression) with consensus motifs shapes lineage-specific regulatory networks .

Methodology: Cross-species RNA-seq and motif enrichment analysis identify evolutionarily dynamic m6A sites .

Basic: What safety precautions are essential when handling methylated nucleoside analogs?

Answer:

- PPE: Gloves, lab coats, and respiratory protection to avoid inhalation/contact .

- Waste Disposal: Follow hazardous waste protocols for methylated compounds to prevent environmental contamination .

- Emergency Measures: Immediate decontamination and medical monitoring for accidental exposure .

Advanced: How can m6A-modified RNAs be targeted for therapeutic intervention?

Answer:

- Reader-Specific Inhibitors: Small molecules blocking YTHDF2 or YTHDC1 interactions disrupt oncogenic RNA decay .

- Antisense Oligonucleotides (ASOs): Designed to bind m6A sites, ASOs can stabilize tumor suppressor mRNAs .

Challenge: Off-target effects require rigorous in vivo validation using patient-derived xenografts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.